2(1H)-Pyridinone, 1-(2-((1,1'-biphenyl)-4-ylcarbonyl)-2-propenyl)-
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Overview
Description
2(1H)-Pyridinone, 1-(2-((1,1’-biphenyl)-4-ylcarbonyl)-2-propenyl)- is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a pyridinone ring, a biphenyl group, and a propenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2-((1,1’-biphenyl)-4-ylcarbonyl)-2-propenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Attachment of the Propenyl Group: The propenyl group can be introduced via a Heck reaction, where the biphenyl compound is reacted with a propenyl halide in the presence of a palladium catalyst.
Formation of the Pyridinone Ring: The final step involves the cyclization of the intermediate compound to form the pyridinone ring. This can be achieved through a condensation reaction with an appropriate amine and a carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 1-(2-((1,1’-biphenyl)-4-ylcarbonyl)-2-propenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(2-((1,1’-biphenyl)-4-ylcarbonyl)-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2(1H)-Pyridinone, 1-(2-((1,1’-biphenyl)-4-ylcarbonyl)-2-propenyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(2-((1,1’-biphenyl)-4-ylcarbonyl)-2-propenyl)- involves its interaction with molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity and affecting metabolic processes.
Receptor Modulation: The compound may interact with cell surface receptors, altering signal transduction pathways and cellular responses.
DNA Intercalation: It can intercalate into DNA strands, disrupting replication and transcription processes.
Comparison with Similar Compounds
2(1H)-Pyridinone, 1-(2-((1,1’-biphenyl)-4-ylcarbonyl)-2-propenyl)- can be compared with other similar compounds, such as:
2(1H)-Pyridinone Derivatives: These compounds share the pyridinone ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Biphenyl Compounds: Compounds containing the biphenyl group exhibit similar structural features but may have different functional groups attached, affecting their reactivity and applications.
Propenyl Derivatives: These compounds contain the propenyl group and can undergo similar reactions, but their overall properties depend on the other substituents present.
The uniqueness of 2(1H)-Pyridinone, 1-(2-((1,1’-biphenyl)-4-ylcarbonyl)-2-propenyl)- lies in its combination of the pyridinone ring, biphenyl group, and propenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
108664-43-3 |
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Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[2-(4-phenylbenzoyl)prop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C21H17NO2/c1-16(15-22-14-6-5-9-20(22)23)21(24)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-14H,1,15H2 |
InChI Key |
ZVRYZEXHWLNWSN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C=CC=CC1=O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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